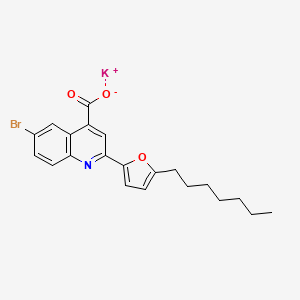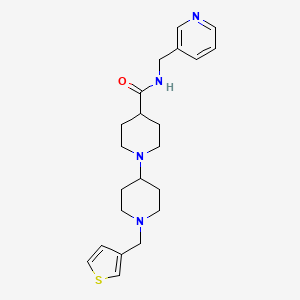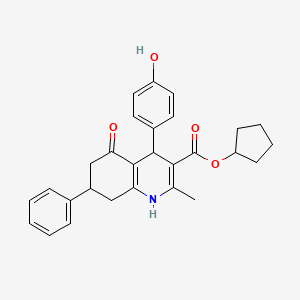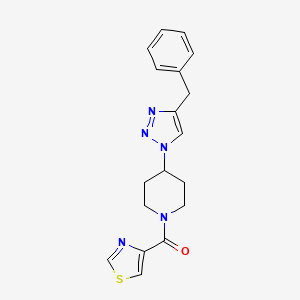
potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate, also known as KHQ, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been shown to have potential applications in various scientific research areas, including cancer research, neurology, and pharmacology. In cancer research, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been found to have anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurodegenerative diseases, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate may act by reducing oxidative stress and inflammation, which are known to contribute to neuronal damage.
Biochemical and Physiological Effects
potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been found to have various biochemical and physiological effects, depending on the specific application. In cancer cells, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been shown to induce apoptosis and inhibit cell proliferation. In neurology, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been found to have neuroprotective effects and may improve cognitive function. In pharmacology, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of using potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted effects. Additionally, potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate has been found to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, one limitation of using potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate. One area of interest is the development of new synthesis methods that improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate in different applications. Finally, there is potential for the development of new drugs based on the structure of potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate, which may have improved efficacy and fewer side effects compared to existing treatments.
合成法
The synthesis of potassium 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylate involves the reaction between 6-bromo-2-(5-heptyl-2-furyl)-4-quinolinecarboxylic acid and potassium hydroxide. The reaction is carried out in a solvent, such as dimethylformamide, at a specific temperature and pressure. The resulting product is a white crystalline powder that is soluble in organic solvents.
特性
IUPAC Name |
potassium;6-bromo-2-(5-heptylfuran-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3.K/c1-2-3-4-5-6-7-15-9-11-20(26-15)19-13-17(21(24)25)16-12-14(22)8-10-18(16)23-19;/h8-13H,2-7H2,1H3,(H,24,25);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJIRAXDNMYWLP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrKNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5054163.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5054172.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5054176.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5054192.png)

![2-methyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5054201.png)
![tert-butyl 4-{[(2-nitrobenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5054217.png)

![5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B5054223.png)
![N-[2-(4-ethynylbenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5054226.png)
![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5054234.png)

![4-(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5054254.png)